molecular formula C13H15FN6O B6463545 1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide CAS No. 2640965-40-6

1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No. B6463545
CAS RN: 2640965-40-6
M. Wt: 290.30 g/mol
InChI Key: OGCXDVKUWOHXQX-UHFFFAOYSA-N
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Description

1-(9-Cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide (also known as 3-Fluoropyrrolidine-3-carboxamide) is a heterocyclic compound belonging to the class of pyrrolidines. It is a cyclic amide with a cyclopropyl ring attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

3-Fluoropyrrolidine-3-carboxamide has been used in a variety of scientific research applications, including the following:
1. As a tool for studying the structure and function of enzymes, such as proteases, peptidases, and aminopeptidases.
2. As a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
3. As a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
4. As a potential inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of prostaglandins.
5. As a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Mechanism of Action

The exact mechanism of action of 3-Fluoropyrrolidine-3-carboxamide is not yet fully understood. However, it is thought to work by binding to the active site of the target enzyme, thus preventing it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoropyrrolidine-3-carboxamide are not yet fully understood. However, it is thought to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoropyrrolidine-3-carboxamide in laboratory experiments include its relatively low cost and ease of synthesis. However, it is important to note that this compound is highly toxic and should be handled with care.

Future Directions

Future research on 3-Fluoropyrrolidine-3-carboxamide could focus on the following areas:
1. Developing more efficient and cost-effective synthesis methods.
2. Investigating the biochemical and physiological effects of the compound in more detail.
3. Investigating the potential therapeutic applications of the compound.
4. Developing more specific inhibitors of enzymes such as MAO, AChE, COX, and FAAH.
5. Investigating the potential toxicity of the compound in humans.
6. Investigating the potential interactions of the compound with other drugs.
7. Investigating the potential use of the compound in drug delivery systems.
8. Investigating the potential use of the compound in the development of new drugs.
9. Investigating the potential use of the compound in the development of diagnostic tools.
10. Investigating the potential use of the compound in the development of biosensors.

Synthesis Methods

3-Fluoropyrrolidine-3-carboxamide can be synthesized by a variety of methods, including the following:
1. The Williamson ether synthesis, which involves the reaction of a haloalkane and an alcohol in the presence of a base.
2. The Ullmann reaction, which involves the coupling of two haloarenes in the presence of copper.
3. The Stille reaction, which involves the coupling of a haloarene and an organostannane in the presence of an organometallic reagent.
4. The Suzuki-Miyaura reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.

properties

IUPAC Name

1-(9-cyclopropylpurin-6-yl)-3-fluoropyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6O/c14-13(12(15)21)3-4-19(5-13)10-9-11(17-6-16-10)20(7-18-9)8-1-2-8/h6-8H,1-5H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCXDVKUWOHXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCC(C4)(C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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